![molecular formula C13H8ClF2NO B2472532 N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide CAS No. 329698-63-7](/img/structure/B2472532.png)
N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide
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Overview
Description
“N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide” is a chemical compound that likely contains a benzamide group, which is a common feature in many pharmaceutical drugs . The presence of fluorine and chlorine atoms could potentially enhance its reactivity or biological activity, but without specific studies or data, it’s hard to predict its exact properties or uses .
Molecular Structure Analysis
The molecular structure of “N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide” would likely consist of two phenyl rings (one of which is substituted with a chlorine and a fluorine atom, and the other with a fluorine atom), connected by a carbonyl (C=O) and an amine (NH) group .Chemical Reactions Analysis
The reactivity of “N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide” would likely be influenced by the electron-withdrawing fluorine and chlorine substituents, which could activate the benzamide group towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide” would depend on its exact molecular structure. The presence of fluorine and chlorine atoms could influence its polarity, solubility, and stability .Scientific Research Applications
- TAK-242 selectively inhibits Toll-like receptor 4 (TLR4)-mediated cytokine production. It suppresses the production of proinflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in various cell types .
- TAK-242 shows promise as a therapeutic agent for inflammatory diseases. By targeting TLR4, it could mitigate pathogenesis involving TLR4 activation .
- TAK-242’s ability to modulate TLR4 signaling makes it relevant in TBI research. It selectively binds to TLR4, potentially influencing microglial polarization and neuroinflammation .
Cytokine Production Inhibition
Anti-Inflammatory Potential
Traumatic Brain Injury (TBI)
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide is Toll-like receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .
Mode of Action
N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide, also known as TAK-242, is a small-molecule inhibitor of TLR4 signaling . It acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, TAK-242 attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .
Result of Action
The result of TAK-242’s action is the suppression of the production of multiple cytokines . In RAW264.7 cells and mouse peritoneal macrophages, TAK-242 suppressed lipopolysaccharide (LPS)-induced production of NO, tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 . TAK-242 also suppressed the production of these cytokines from LPS-stimulated human peripheral blood mononuclear cells (PBMCs) .
properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-10-7-8(15)5-6-12(10)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXPBUWFBQYUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide |
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